5-Amino-3-butylisoxazole-4-carbonitrile
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Overview
Description
5-Amino-3-butylisoxazole-4-carbonitrile: is a heterocyclic compound that features an isoxazole ring substituted with an amino group at the 5-position, a butyl group at the 3-position, and a nitrile group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-butylisoxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [3+2] cycloaddition reaction, where a nitrile oxide reacts with an alkyne or alkene to form the isoxazole ring. The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of eco-friendly and metal-free synthetic routes is also being explored to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-butylisoxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Amino-3-butylisoxazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-Amino-3-butylisoxazole-4-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-methylisoxazole-4-carbonitrile
- 5-Amino-3-ethylisoxazole-4-carbonitrile
- 5-Amino-3-propylisoxazole-4-carbonitrile
Uniqueness
5-Amino-3-butylisoxazole-4-carbonitrile is unique due to the presence of the butyl group, which can influence its physical and chemical properties. This substitution can affect the compound’s solubility, reactivity, and biological activity compared to its methyl, ethyl, and propyl analogs .
Properties
Molecular Formula |
C8H11N3O |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
5-amino-3-butyl-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C8H11N3O/c1-2-3-4-7-6(5-9)8(10)12-11-7/h2-4,10H2,1H3 |
InChI Key |
CKOYMSLRTWDFAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NOC(=C1C#N)N |
Origin of Product |
United States |
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